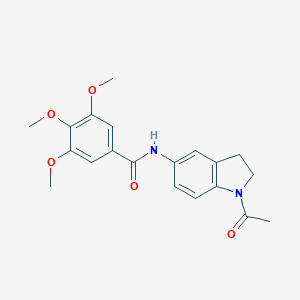
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPQ belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The precise mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also modulate certain neurotransmitters in the brain, which could explain its potential in treating neurological disorders.
Biochemical and Physiological Effects:
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been shown to have neuroprotective properties, which could potentially be useful in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, one limitation of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is that its precise mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Direcciones Futuras
There are several potential future directions for research related to 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of targeted therapies for cancer and inflammation based on the use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone and its potential applications in treating neurological disorders. Finally, studies could investigate the potential use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs or therapies to enhance its effectiveness.
Métodos De Síntesis
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone in the presence of a suitable catalyst. Another method involves the reaction of 2-aminobenzophenone with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base.
Aplicaciones Científicas De Investigación
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C24H19ClN4O |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN4O/c1-16-21(22(25)29(27-16)18-12-6-3-7-13-18)23-26-20-15-9-8-14-19(20)24(30)28(23)17-10-4-2-5-11-17/h2-15,23,26H,1H3 |
Clave InChI |
LFOUUAMYIOWYLU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)



![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
